molecular formula C10H12O2 B3098935 Acetaldehyde, 2-(2.5-dimethylphenoxy)- CAS No. 134671-59-3

Acetaldehyde, 2-(2.5-dimethylphenoxy)-

Cat. No. B3098935
CAS RN: 134671-59-3
M. Wt: 164.2 g/mol
InChI Key: ADMCWGQFVMSSPR-UHFFFAOYSA-N
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Description

“Acetaldehyde, 2-(2.5-dimethylphenoxy)-” is a chemical compound with the linear formula C12H18O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Acetaldehyde, 2-(2.5-dimethylphenoxy)-” is represented by the linear formula C12H18O3 . Its molecular weight is 210.275 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetaldehyde, 2-(2.5-dimethylphenoxy)-” include its molecular formula (C12H18O3), molecular weight (210.275), and its linear structure . More detailed properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Aldehyde Dehydrogenase 2 (ALDH2) and Acetaldehyde Metabolism

Aldehyde dehydrogenase 2 (ALDH2) plays a crucial role in the metabolism of acetaldehyde, an intermediate product of ethanol oxidation. ALDH2 deficiency, prevalent in a significant portion of the East Asian population, increases susceptibility to ethanol and acetaldehyde-induced toxicities. Research on ALDH2 knockout mice has shown heightened sensitivity to these substances, shedding light on potential health risks associated with alcohol consumption in humans with inactive ALDH2. This understanding of acetaldehyde metabolism and ALDH2's role provides valuable insights into the genetic and enzymatic factors influencing individual responses to alcohol and acetaldehyde exposure (Hsu-Sheng Yu et al., 2009).

Acetaldehyde's Genotoxic Effects

Acetaldehyde's impact on the nuclear and mitochondrial genome is significant, with various DNA adducts implicated in alcohol-related carcinogenesis. The Fanconi anemia DNA repair pathway's role in mitigating acetaldehyde's genotoxicity highlights the complex interactions between metabolic byproducts of alcohol and cellular mechanisms for maintaining genomic integrity. This intricate balance between acetaldehyde exposure and genomic effects underscores the importance of understanding acetaldehyde's broader biological impacts (P. J. Brooks & S. Zakhari, 2014).

Acetaldehyde and Ethanol Metabolism in Alcohol Consumption

The role of acetaldehyde in ethanol metabolism and its contribution to alcohol abuse and alcoholism is a subject of extensive study. Ethanol is metabolized by various enzymes, leading to the production of acetaldehyde. The reinforcing effects of acetaldehyde, particularly when administered directly into the brain, alongside genetic polymorphisms in metabolic enzymes, suggest a complex interaction between acetaldehyde levels and alcohol consumption behaviors. This relationship between peripheral aversive effects and central reinforcing properties of acetaldehyde provides a nuanced view of its role in alcohol-related behaviors (E. Quertemont, 2004).

Protective Mechanisms Against Acetaldehyde Toxicity

Research into protective agents against acetaldehyde toxicity, such as ascorbic acid and sulfur compounds, offers potential therapeutic avenues for mitigating the adverse effects associated with heavy alcohol and cigarette consumption. These findings suggest the possibility of developing strategies to enhance natural defenses against acetaldehyde, potentially reducing the risk of diseases associated with its exposure (H. Sprince et al., 1975).

Acetaldehyde in the Environment and Astrochemistry

The formation and role of acetaldehyde in both terrestrial and extraterrestrial environments highlight its ubiquity and the diverse contexts in which it can be studied. Understanding acetaldehyde's formation routes in the interstellar medium and its presence in the Earth's atmosphere can provide insights into broader chemical processes that transcend the immediate context of biological systems (F. Vazart et al., 2020).

Safety and Hazards

Sigma-Aldrich provides “Acetaldehyde, 2-(2.5-dimethylphenoxy)-” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(2,5-dimethylphenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMCWGQFVMSSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde, 2-(2,5-dimethylphenoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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